molecular formula C11H25N3 B3234328 N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine CAS No. 1353972-35-6

N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine

Cat. No.: B3234328
CAS No.: 1353972-35-6
M. Wt: 199.34 g/mol
InChI Key: IZPRKLGMTMRPDT-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine (CAS: Not explicitly provided; structurally related to compounds in ) is a tertiary aliphatic amine with a branched ethane-1,2-diamine backbone. This compound is synthesized via reductive amination or multi-step condensation reactions, as inferred from analogous protocols in and .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N'-[(1-methylpiperidin-2-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-3-14(9-7-12)10-11-6-4-5-8-13(11)2/h11H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPRKLGMTMRPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1CCCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172933
Record name 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-2-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353972-35-6
Record name 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-2-piperidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353972-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-2-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a ligand in biological studies to investigate protein interactions and enzyme activities.

  • Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine is similar to other ethylenediamine derivatives, such as N,N-bis(2-pyridylmethyl)ethylenediamine and N,N'-diethylethylenediamine. its unique structure, featuring the 1-methylpiperidin-2-ylmethyl group, sets it apart and provides distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with similar ethane-1,2-diamine derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Variations Key Applications
Target Compound (hypothetical) C13H28N3 226.38 Ethyl, (1-methylpiperidin-2-yl)methyl Corrosion inhibition, drug design
N1-Isopropyl analog (CAS 1353972-26-5) C12H27N3 213.36 Isopropyl, (1-methylpiperidin-2-yl)methyl Pharmaceutical intermediates
N1-Methyl analog (CAS 1353948-21-6) C12H26N3 212.36 Methyl, (1-methylpiperidin-4-yl)methyl Gene delivery nanoparticles
N1-Ethyl-4-yl analog (CAS 1353951-95-7) C13H28N3 226.38 Ethyl, (1-methylpiperidin-4-yl)methyl Not reported
N1-(Pyridin-2-yl) (CAS 74764-17-3) C7H11N3 137.18 Pyridin-2-yl substituent Chelation, catalysis

Key Observations :

  • Steric Effects : The target compound’s (1-methylpiperidin-2-yl)methyl group introduces steric hindrance compared to smaller substituents like pyridinyl () or linear alkyl chains ().
  • Electronic Effects : The piperidine ring’s nitrogen atom may enhance electron-donating capacity, influencing corrosion inhibition () or metal coordination ().
  • Positional Isomerism: The 2-yl vs. 4-yl substitution on the piperidine ring (e.g., CAS 1353951-95-7 vs.
Antimicrobial and Pharmacological Potential
  • SQ109 Analogs : Derivatives like N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109) () exhibit antimicrobial activity, suggesting that the target compound’s piperidine substituent might modulate similar properties.
  • Toxicity : While toxicity data for the target compound is absent, related aliphatic amines (e.g., DETA, TETA) show moderate toxicity linked to amine group count and solubility ().
Corrosion Inhibition
  • Mechanism: Amine-based inhibitors like EDDB () adsorb onto metal surfaces via lone-pair electrons. The target compound’s piperidine ring may enhance adsorption efficiency compared to simpler amines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) due to increased electron density .
  • DFT Correlations : Computational studies () predict higher inhibition efficiency for compounds with lower HOMO-LUMO gaps, a parameter likely influenced by the target’s substituents.

Biological Activity

N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C10H23N3 and features an ethane-1,2-diamine backbone with a piperidine ring. The synthesis typically involves the reaction of ethane-1,2-diamine with 1-methylpiperidine under controlled conditions, often utilizing solvents such as ethanol or ethyl ether. The reaction may require catalysts to optimize yield and purity.

This compound interacts with various biological targets, primarily enzymes and receptors. Its action can modulate enzymatic activity and influence signaling pathways critical for cellular functions. This modulation is essential for its potential therapeutic applications in various diseases .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against various bacterial strains in vitro. Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Antitumor Effects

Preliminary studies have suggested that this compound may possess antitumor activity. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways. This apoptotic effect is crucial for developing novel anticancer therapies .

Neuroprotective Properties

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research has indicated that it may modulate neurotransmitter systems, providing a protective effect against neurodegenerative diseases. Animal models have shown improvements in cognitive function when treated with similar compounds.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine ring enhanced antibacterial activity significantly compared to the parent compound.

Study 2: Antitumor Activity

In a controlled laboratory setting, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. Further mechanistic studies revealed that it induced cell cycle arrest and apoptosis through mitochondrial pathways.

Comparative Analysis

Compound Molecular Formula Biological Activity Mechanism
This compoundC10H23N3Antimicrobial, AntitumorEnzyme modulation
Similar Compound AC11H25N3Moderate AntimicrobialCell wall disruption
Similar Compound BC9H20N4NeuroprotectiveNeurotransmitter modulation

Q & A

Basic: What are the standard synthetic routes for N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine?

The synthesis typically involves alkylation and sequential methylation reactions. A common approach is the alkylation of 1-methylpiperidine with ethane-1,2-diamine derivatives, followed by ethylation using agents like ethyl iodide. Reactions are conducted in solvents such as dichloromethane or ethanol under basic conditions (e.g., K₂CO₃). Purification via recrystallization or column chromatography ensures product integrity . Key intermediates are monitored using thin-layer chromatography (TLC) to optimize reaction progress.

Basic: How is this compound structurally characterized?

Structural confirmation employs multimodal analytical techniques :

  • NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with characteristic shifts for ethyl and piperidinylmethyl groups.
  • Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks).
  • Infrared spectroscopy (IR) detects amine N-H stretches (~3300 cm⁻¹) and C-N vibrations.
    Comparative data from analogs, such as (1S)-1-(2-methylphenyl)ethane-1,2-diamine 2HCl, validate assignments .

Advanced: How can crystallization challenges during structural analysis be addressed?

Crystallization issues (e.g., twinning or low resolution) are mitigated by:

  • Solvent screening (e.g., mixed polar/non-polar systems).
  • Temperature gradients to control nucleation.
  • Software refinement : SHELXL or SHELXS resolves structural ambiguities via high-resolution data refinement, particularly for chiral centers .

Advanced: What structural features dictate biological activity compared to similar diamines?

Key determinants include:

  • Substituent positioning : The 1-methylpiperidinyl group enhances lipophilicity, improving membrane penetration vs. simpler amines.
  • Ethyl vs. methyl groups : Ethyl substitution reduces steric hindrance, potentially increasing receptor binding efficiency.
CompoundKey Structural FeatureBiological Impact
EthylenediamineNo substituentsBasic chelator, low bioactivity
N1-(3,4-Dichlorophenyl) analogHalogenated aryl groupEnhanced antimicrobial activity
Target compoundPiperidinylmethyl + ethylBalanced lipophilicity/bioactivity

Advanced: What strategies optimize solubility for in vitro assays?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., dihydrochloride derivatives in ).
  • Co-solvents : DMSO or PEG-400 enhance solubility without denaturing proteins.
  • Derivatization : Introducing polar groups (e.g., hydroxyl) via oxidation or substitution .

Advanced: How to resolve discrepancies in receptor binding data?

Contradictory results (e.g., varying IC₅₀ values) require:

  • Assay validation : Use orthogonal methods (SPR, ITC) to confirm binding kinetics.
  • Stereochemical purity checks : Chiral HPLC ensures enantiomeric excess, as racemic mixtures may obscure activity .
  • Control experiments : Compare with structurally rigid analogs to isolate conformational effects .

Advanced: What analytical methods differentiate stereoisomers of this compound?

  • Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak®) separate enantiomers.
  • Circular dichroism (CD) : Detects optical activity linked to chiral centers.
  • X-ray crystallography : Resolves absolute configuration, as seen in (1S)-configured analogs .

Advanced: How to assess metabolic stability in preclinical studies?

  • Liver microsome assays : Incubate with human/rodent microsomes, monitor parent compound depletion via LC-MS.
  • CYP450 inhibition screening : Identify metabolic pathways using fluorogenic substrates.
  • Stable isotope labeling : Track metabolites in vivo (e.g., ¹³C-labeled ethyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Ethyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine

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